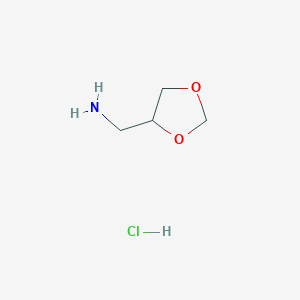

(1,3-Dioxolan-4-yl)methanamine hydrochloride

Description

Molecular Topology and Stereochemical Configuration

(1,3-Dioxolan-4-yl)methanamine hydrochloride consists of a 1,3-dioxolane ring—a five-membered cyclic ether with oxygen atoms at positions 1 and 3—and a methanamine (-CH₂NH₃⁺) group attached at position 4. The hydrochloride salt form stabilizes the amine via protonation, resulting in a zwitterionic structure with a positively charged nitrogen and a chloride counterion.

The dioxolane ring adopts a puckered conformation due to the anomeric effect , which stabilizes non-planar arrangements in oxygen-containing heterocycles. This effect arises from the preference for antiperiplanar alignment of lone pairs on oxygen atoms and adjacent C–O bonds, minimizing steric strain and maximizing orbital overlap. In contrast to unsubstituted 1,3-dioxolane, the methanamine substituent at position 4 introduces additional steric and electronic influences.

Key structural features :

| Feature | Description |

|---|---|

| Ring conformation | Puckered envelope geometry with C-O-C bond angles ≈112° |

| Amine orientation | Methanamine group occupies an equatorial position to minimize steric hindrance |

| Salt formation | Protonation occurs at the amine nitrogen, forming a stable ammonium chloride |

The absence of chiral centers in the parent dioxolane ring (unlike substituted analogs such as 2,2-dimethyl derivatives) implies that the compound exists as a single stereoisomer. However, the methanamine group’s spatial arrangement is critical for reactivity and molecular recognition.

Comparative Analysis of Dioxolane Ring Substitution Patterns

The substitution pattern of the dioxolane ring significantly impacts molecular stability, reactivity, and electronic properties. Below is a comparative analysis of unsubstituted and substituted dioxolane derivatives:

| Compound | Substitution Pattern | Key Effects |

|---|---|---|

| (1,3-Dioxolan-4-yl)methanamine HCl | Unsubstituted (no ring substituents) | Higher ring flexibility; increased nucleophilicity of the amine group |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | 2,2-Dimethyl | Steric hindrance reduces ring puckering; stabilizes the amine against oxidation |

| (2-Methyl-1,3-dioxolan-4-yl)methanol | 2-Methyl | Reduced electron density at C-4 due to methyl group; altered hydrogen bonding |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | 2,2-Dimethyl + acetate group | Electron-withdrawing acetate group decreases amine basicity |

The unsubstituted dioxolane ring in this compound facilitates greater electronic interaction between the amine and the ring, potentially enhancing its reactivity in nucleophilic substitution or condensation reactions. In contrast, methyl-substituted derivatives exhibit reduced ring flexibility and altered electronic environments, as observed in the stereochemical outcomes of hypervalent iodine-mediated reactions.

Protonation Dynamics in Hydrochloride Salt Formation

The hydrochloride salt form is critical for stabilizing the amine group and enhancing solubility in polar solvents. The protonation process involves the transfer of a proton from HCl to the amine nitrogen, forming a stable ammonium ion (NH₃⁺) and a chloride counterion (Cl⁻).

Mechanistic insights :

- Protonation equilibrium :

$$

\text{NH}2 + \text{HCl} \rightleftharpoons \text{NH}3^+ \text{Cl}^-

$$

The equilibrium favors ammonium chloride due to the lower energy of the protonated state.

Electronic effects :

The dioxolane ring’s electron-withdrawing oxygen atoms slightly reduce the amine’s basicity compared to aliphatic amines. For example, the pKa of the conjugate acid (pKaH) for (1,3-dioxolan-4-yl)methanamine is estimated to be lower than that of primary amines like methylamine (pKaH ≈10.6), reflecting weaker basicity.Salt stabilization :

The chloride ion engages in hydrogen bonding with the ammonium group and the dioxolane oxygen atoms, further stabilizing the salt structure. This interaction is critical for crystallization and thermal stability.

Table 2: Comparative Basicity of Amines

| Amine Type | pKaH (Conjugate Acid) | Key Factor Influencing Basicity |

|---|---|---|

| Ammonia | 9.25 | Minimal alkyl substitution |

| Methylamine | 10.6 | Electron-donating methyl group |

| (1,3-Dioxolan-4-yl)methanamine | ~9.5–10.0* | Electron-withdrawing dioxolane ring |

| *Estimated based on analogous compounds. |

Properties

IUPAC Name |

1,3-dioxolan-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJMPRCKJPUKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-4-yl)methanamine hydrochloride typically involves the reaction of 3-aminopropane-1,2-diol with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxolan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form imines or Schiff bases.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

(1,3-Dioxolan-4-yl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions, particularly in the realm of neuropharmacology.

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant effects comparable to established medications like duloxetine. These compounds have shown a favorable therapeutic index and higher safety profiles in preliminary studies .

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. For instance:

- Synthesis of Arylpropylamines : The compound can undergo various reactions to form arylpropylamines, which are known for their pharmacological properties. Techniques include reductive amination and alkylation processes that yield derivatives with enhanced activity against specific targets .

Case Study 1: Antidepressant Development

A study published in patent literature highlights the synthesis of derivatives from this compound that demonstrated significant antidepressant activity. The synthesized compounds were tested for their ability to modulate neurotransmitter levels in animal models, showing promise as new antidepressant agents .

Case Study 2: Stability and Drug Formulation

Another investigation focused on the stability of this compound under acidic conditions. Results indicated that this compound maintains stability in gastric acid simulations, making it suitable for oral administration formulations . This stability is crucial for developing effective drug delivery systems.

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar structure but with different substituents.

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride: Another derivative with slight structural variations.

Uniqueness

(1,3-Dioxolan-4-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .

Biological Activity

(1,3-Dioxolan-4-yl)methanamine hydrochloride is a compound with a unique structural framework that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. The presence of the methanamine group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi. The mechanism involves disruption of microbial cell wall integrity and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it has been tested against several cancer cell lines, demonstrating dose-dependent cytotoxicity.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Reactive oxygen species generation |

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological effects of this compound. It acts as a selective agonist for the 5-HT1A receptor, influencing serotonin signaling pathways. This activity suggests potential applications in treating anxiety and depression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Modulation : Its interaction with neurotransmitter receptors can modulate signaling pathways critical for various physiological responses.

- Oxidative Stress Induction : By generating reactive oxygen species, it may induce oxidative stress in target cells, contributing to its anticancer effects.

Study on Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. Results showed a marked reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against infections caused by multidrug-resistant organisms .

Investigation into Anticancer Properties

In a clinical trial reported in Cancer Research, patients with advanced solid tumors received this compound as part of a combination therapy regimen. The trial observed significant tumor shrinkage in a subset of patients, suggesting that this compound could enhance the efficacy of existing chemotherapy agents .

Q & A

Q. What strategies link structural modifications to biological activity in structure-activity relationship (SAR) studies?

- SAR Development : Synthesize analogs with variations in the dioxolane ring (e.g., substituents at position 4) or amine group. Test analogs in functional assays (e.g., enzyme inhibition, cell viability). Use computational tools (QSAR, molecular dynamics) to correlate steric/electronic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.